molecular formula C11H14N4OS B12216818 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B12216818
M. Wt: 250.32 g/mol
InChI Key: FGCJLAQDUWUKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and agricultural applications . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

The synthesis of 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit proteases or kinases, thereby affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other [1,2,4]triazolo[1,5-a]pyrimidines:

The uniqueness of this compound lies in its specific functional groups that confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

1-(7-methyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C11H14N4OS/c1-4-5-17-11-13-10-12-6-9(8(3)16)7(2)15(10)14-11/h6H,4-5H2,1-3H3

InChI Key

FGCJLAQDUWUKKY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C

Origin of Product

United States

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